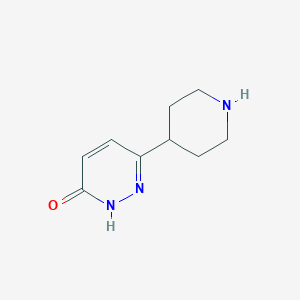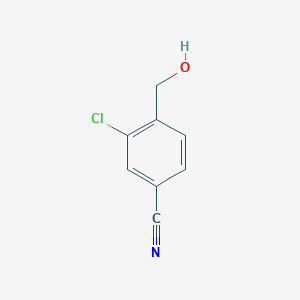![molecular formula C12H11ClN2O B1458306 N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide CAS No. 1517663-72-7](/img/structure/B1458306.png)
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide, also known as 2-chlorobenzyl cyanide or CBzCN, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 85-87°C. CBzCN is a potent inhibitor of cytochrome P450 enzymes, and has been used in a variety of biochemical and physiological studies, as well as in drug metabolism research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Techniques : Innovative synthetic methods have been developed for producing cyclopropanecarboxamides, highlighting the relevance of such compounds in medicinal chemistry. A metal-free cyclopropanation technique has been reported for synthesizing 1-cyanocyclopropanecarboxamides with high diastereoselectivity, demonstrating the compound's synthetic accessibility and potential for further chemical modifications (Nie et al., 2017).
Crystal Structure Analysis : The crystal structure of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, has been characterized. Such studies provide insights into the molecular conformation, which is crucial for understanding the compound's reactivity and interactions (Özer et al., 2009).
Biological Activities
Antimicrobial Properties : Research on tetrahydropyrimidine-2-thiones and their derivatives, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has shown significant inhibition of bacterial and fungal growth. These findings indicate the potential of N-substituted cyclopropanecarboxamides as antimicrobial agents (Akbari et al., 2008).
Enzyme Induction : The compound 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide has been studied for its inducing effect on cytochrome P-450 isozymes. Although this study does not directly relate to the exact chemical , it underscores the potential biological interactions and effects of related compounds (Totis et al., 1989).
Metal Complexes with Antibacterial Activities : The synthesis and characterization of carboxamides and their metal complexes, including those with antibacterial activities against E. coli, highlight the compound's potential as a scaffold for developing new antibacterial agents. These complexes show increased activity compared to the parent ligands, suggesting the modification of such compounds could enhance their biological properties (Aktan et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKKJHJNIEKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



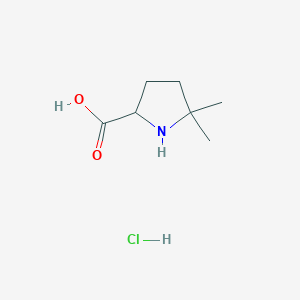
![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)
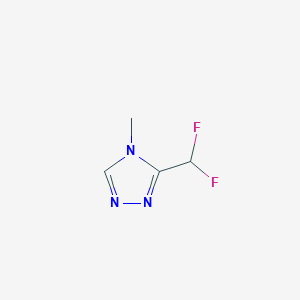
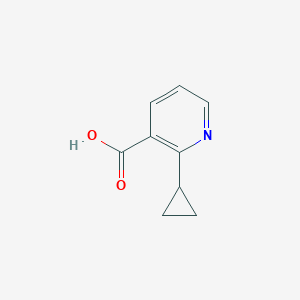
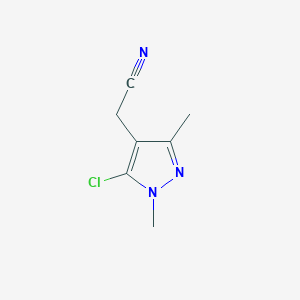
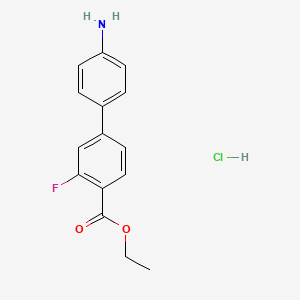
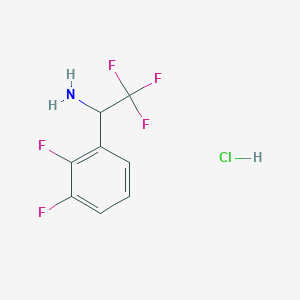
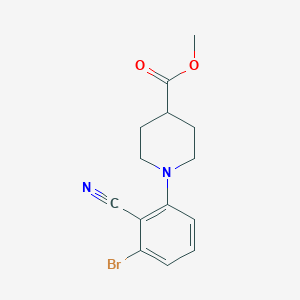
![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)
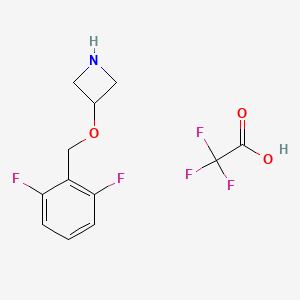
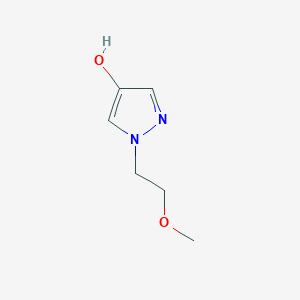
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
